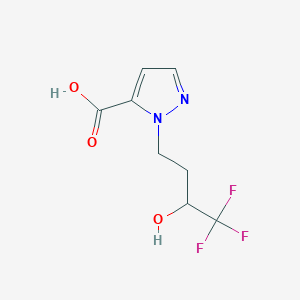
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Hydroxybutyl Side Chain: The hydroxybutyl side chain can be introduced through nucleophilic substitution reactions. For example, the reaction of a pyrazole derivative with 4,4,4-trifluoro-3-hydroxybutyl bromide in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Formation of 2-(4,4,4-Trifluoro-3-oxobutyl)pyrazole-3-carboxylic acid
Reduction: Formation of 2-(4,4,4-Trifluoro-3-hydroxybutyl)pyrazole-3-methanol
Substitution: Formation of various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another trifluoromethyl-substituted pyrazole derivative with similar chemical properties.
3-(5-Amino-5-hydroxy)pyrazole: A pyrazole derivative with a hydroxy group, similar to the hydroxybutyl side chain in the target compound.
Uniqueness
1-(4,4,4-Trifluoro-3-hydroxybutyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the hydroxybutyl side chain. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(4,4,4-trifluoro-3-hydroxybutyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c9-8(10,11)6(14)2-4-13-5(7(15)16)1-3-12-13/h1,3,6,14H,2,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBZGIMYRNKIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(C(F)(F)F)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[tert-butyl(diphenyl)silyl]oxy-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8252560.png)
![Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate](/img/structure/B8252567.png)
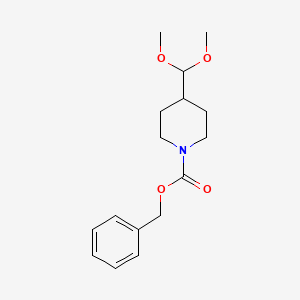
![3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester](/img/structure/B8252582.png)
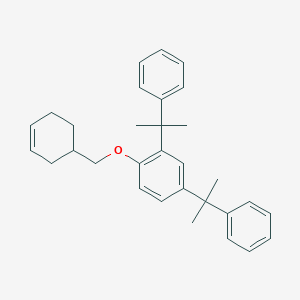
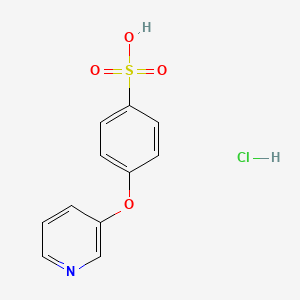
![N-(5-(4-(hydroxymethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B8252600.png)
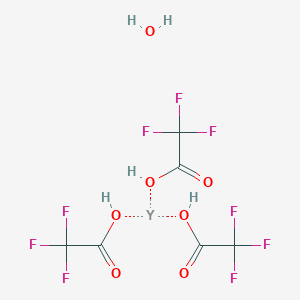
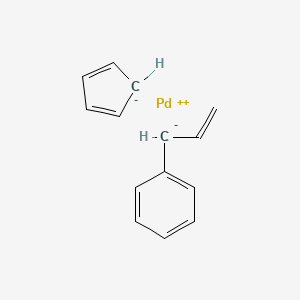
![Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride](/img/structure/B8252617.png)
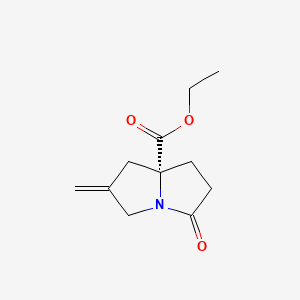
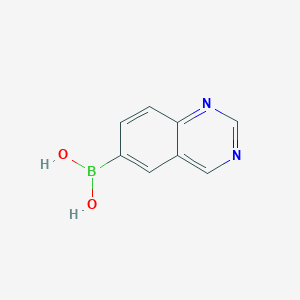
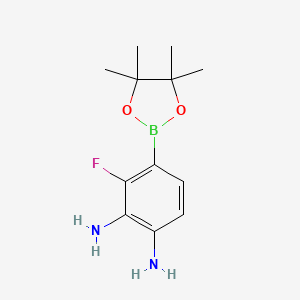
![4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde](/img/structure/B8252662.png)
